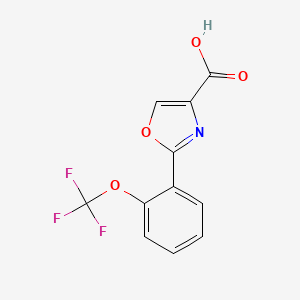
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . This method provides a rapid and efficient route to the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interfere with biofilm formation makes it a candidate for studying bacterial infections.
Mécanisme D'action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Trifluoromethyl)phenyl)oxazole-4-carboxylic acid
- 2-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H6F3NO4 |
|---|---|
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
2-[2-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-8-4-2-1-3-6(8)9-15-7(5-18-9)10(16)17/h1-5H,(H,16,17) |
Clé InChI |
KJYPNEHWRDECLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
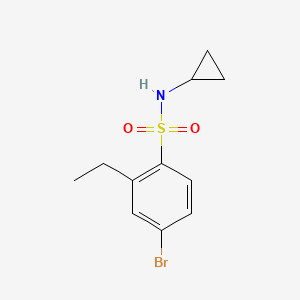
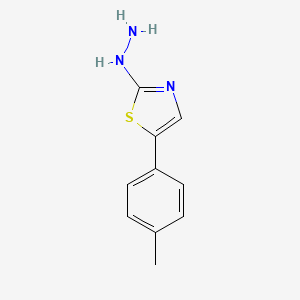
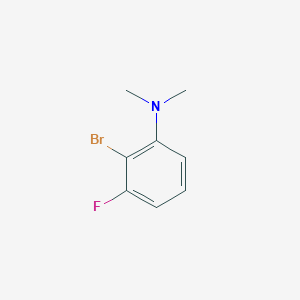
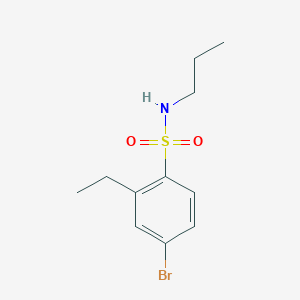
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

